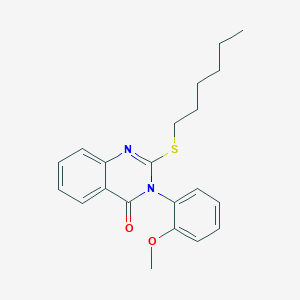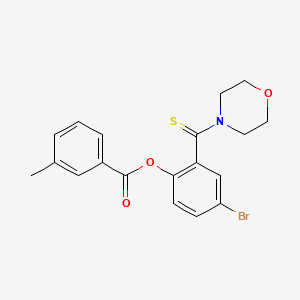![molecular formula C28H29NO2 B11658265 10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11658265.png)
10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a quinoline ring system fused with an indenoquinoline moiety, along with a butylphenyl substituent.
- This compound exhibits interesting properties due to its unique structural features.
10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: is a complex organic compound with a fused quinoline and indenoquinoline core.
Preparation Methods
Cu/zeolite-Y-Catalyzed Synthesis:
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and substituents.
10-(4-butylphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione: can undergo various reactions:
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research explores its potential as an anticancer or antimicrobial agent.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Similar compounds include other indenoquinolines or quinoline derivatives.
Uniqueness: The combination of the indenoquinoline and butylphenyl substituent sets it apart.
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C28H29NO2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
10-(4-butylphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C28H29NO2/c1-4-5-8-17-11-13-18(14-12-17)23-24-21(15-28(2,3)16-22(24)30)29-26-19-9-6-7-10-20(19)27(31)25(23)26/h6-7,9-14,23,29H,4-5,8,15-16H2,1-3H3 |
InChI Key |
ZNUZBVIMLQUXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11658196.png)
![(5E)-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11658200.png)
![2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11658215.png)

![5-bromo-2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11658218.png)
![(2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11658230.png)
![N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11658248.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11658256.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11658271.png)
![N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-benzylmethanesulfonamide](/img/structure/B11658272.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11658284.png)
